molecular formula C10H11FO4 B14771057 3-Ethoxy-2-fluoro-4-methoxybenzoic acid

3-Ethoxy-2-fluoro-4-methoxybenzoic acid

Cat. No.: B14771057
M. Wt: 214.19 g/mol
InChI Key: SIJKXLGIDSQFAL-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C10H11FO4 It is a derivative of benzoic acid, featuring ethoxy, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-fluoro-4-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzoic acid.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluoro substituent on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like DMF or DMSO.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, and the reaction is performed under reflux conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.

Major Products

    Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the fluoro group.

    Esterification: Ester derivatives of this compound.

    Reduction: Alcohol derivatives of the compound.

Scientific Research Applications

3-Ethoxy-2-fluoro-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-fluoro-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The fluoro and methoxy groups can enhance the compound’s binding affinity to target molecules, while the ethoxy group can modulate its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Lacks the ethoxy group, which can affect its reactivity and applications.

    2-Fluoro-4-methoxybenzoic acid: Similar structure but different substitution pattern, leading to variations in chemical behavior.

    3-Ethoxy-4-methoxybenzoic acid: Lacks the fluoro group, which can influence its reactivity in nucleophilic aromatic substitution reactions.

Uniqueness

3-Ethoxy-2-fluoro-4-methoxybenzoic acid is unique due to the combination of ethoxy, fluoro, and methoxy groups on the benzene ring. This unique substitution pattern imparts specific chemical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

3-ethoxy-2-fluoro-4-methoxybenzoic acid

InChI

InChI=1S/C10H11FO4/c1-3-15-9-7(14-2)5-4-6(8(9)11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

SIJKXLGIDSQFAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)C(=O)O)OC

Origin of Product

United States

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